TAK-925 vs. TAK-994: Superior Potency and Unprecedented OX2R Selectivity
TAK-925 demonstrates a 3.5-fold higher potency at the human OX2 receptor compared to the orally available agonist TAK-994. In direct calcium mobilization assays, the EC50 for TAK-925 is 5.5 nM [1], whereas the reported EC50 for TAK-994 is 19 nM [2]. Furthermore, TAK-925 exhibits >5,000-fold selectivity for OX2R over OX1R, compared to >700-fold for TAK-994 [1][2]. This combination of higher potency and vastly superior selectivity indicates that TAK-925 can achieve more targeted OX2R activation, potentially reducing the risk of OX1R-mediated adverse effects.
| Evidence Dimension | In vitro potency and selectivity at human orexin receptors |
|---|---|
| Target Compound Data | EC50 (OX2R) = 5.5 nM; >5,000-fold selectivity for OX2R over OX1R |
| Comparator Or Baseline | TAK-994: EC50 (OX2R) = 19 nM; >700-fold selectivity for OX2R over OX1R |
| Quantified Difference | 3.5x higher potency; >7x greater selectivity |
| Conditions | Calcium mobilization assays using recombinant human OX2R and OX1R |
Why This Matters
A more potent and selective agonist requires a lower dose to achieve therapeutic effect, which can translate to a better safety profile and reduced off-target effects.
- [1] Yukitake H, Fujimoto T, Ishikawa T, et al. TAK-925, an orexin 2 receptor-selective agonist, shows robust wake-promoting effects in mice. Pharmacol Biochem Behav. 2019;187:172794. View Source
- [2] Ishikawa T, et al. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy. J Pharmacol Exp Ther. 2023. (Data sourced from Sciencedirect abstract) View Source
